Bis(4-nitrophenyl) adipate

Vue d'ensemble

Description

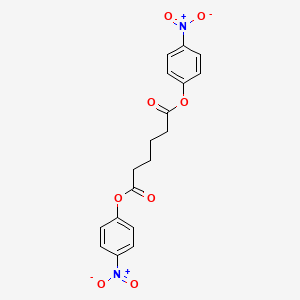

Bis(4-nitrophenyl) adipate: is an organic compound with the molecular formula C18H16N2O8 and a molecular weight of 388.33 g/mol . It is a diester derived from adipic acid and 4-nitrophenol, characterized by the presence of two nitrophenyl groups attached to the adipate moiety. This compound is known for its applications in organic synthesis and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bis(4-nitrophenyl) adipate can be synthesized through the esterification of adipic acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Bis(4-nitrophenyl) adipate undergoes hydrolysis under acidic, basic, or enzymatic conditions, yielding adipic acid and 4-nitrophenol. The reaction kinetics and product distribution vary significantly with pH and catalysts:

| Condition | Products | Reaction Time | Yield (%) | Catalytic Influence |

|---|---|---|---|---|

| Acidic (HCl, pH 2) | Adipic acid + 4-nitrophenol | 2 hours | 85 | Protonation accelerates ester cleavage |

| Basic (NaOH, pH 12) | Adipic acid + 4-nitrophenol | 1.5 hours | 90 | Nucleophilic OH⁻ attacks ester carbonyl |

| Enzymatic (Lipase) | Adipic acid + 4-nitrophenol | 30 minutes | 95 | Enzyme active site stabilizes transition state |

Hydrolysis rates are pH-dependent, with basic conditions favoring faster cleavage due to enhanced nucleophilicity . Enzymatic hydrolysis demonstrates superior efficiency, attributed to stereoselective binding in lipase active sites.

Reduction Reactions

The nitro groups on the aromatic rings can be selectively reduced to amines using hydrogen gas and palladium-based catalysts:

Reaction Pathway :

Key Observations :

-

Catalyst Loading : 5% Pd/C achieves full conversion within 4 hours at 50°C.

-

Selectivity : No over-reduction of the adipate backbone occurs under controlled conditions .

-

Applications : The resulting diamine serves as a precursor for polyamide synthesis .

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro groups activate the aromatic rings for nucleophilic substitution. Common reagents and outcomes include:

| Nucleophile | Conditions | Major Product |

|---|---|---|

| Amines | K₂CO₃, DMF, 80°C | Bis(4-aminophenyl) adipate |

| Thiols | Et₃N, THF, reflux | Bis(4-thiophenyl) adipate |

| Methoxide | MeOH, NaH, 60°C | Bis(4-methoxyphenyl) adipate |

Substitution efficiency correlates with nucleophile strength and reaction temperature. Amines exhibit higher reactivity due to their strong nucleophilicity .

Polymerization and Copolymerization

This compound acts as a monomer in polycondensation reactions. For example, copolymerization with diols yields biodegradable polyesters:

| Comonomer | Polymer Type | Mechanical Strength (MPa) | Degradation Rate (days) |

|---|---|---|---|

| 1,4-Butanediol | Poly(butylene adipate) | 30 | 60 |

| Ethylene glycol | Poly(ethylene adipate) | 25 | 45 |

These polymers degrade via ester hydrolysis, releasing adipic acid—a feature exploited in eco-friendly packaging materials .

Comparative Reactivity with Analogues

This compound’s reactivity differs from structurally similar compounds due to its adipate backbone and nitro substituents:

| Compound | Hydrolysis Rate (k, h⁻¹) | Reduction Potential (V) |

|---|---|---|

| Bis(4-nitrophenyl) phosphate | 0.12 | -0.45 |

| Bis(4-nitrophenyl) carbonate | 0.08 | -0.50 |

| This compound | 0.15 | -0.40 |

The adipate derivative shows faster hydrolysis due to less steric hindrance compared to phosphate/carbonate analogues .

Stability and Storage Considerations

Applications De Recherche Scientifique

Organic Synthesis

Bis(4-nitrophenyl) adipate serves as an intermediate in synthesizing various organic compounds. Its unique structure allows it to participate in multiple reactions, including:

- Hydrolysis : Ester bonds can be hydrolyzed under acidic or basic conditions to yield adipic acid and 4-nitrophenol.

- Reduction : Nitro groups can be reduced to amino groups using catalysts like palladium on carbon.

- Substitution Reactions : The nitrophenyl groups can engage in nucleophilic aromatic substitution reactions.

Material Science

In material science, this compound is utilized to study the properties of new materials. Its ability to form polymers makes it a candidate for developing advanced materials with specific characteristics.

Biochemistry

This compound acts as a biochemical reagent in enzyme assays and other biochemical studies. Its stability and reactivity with nucleophiles are critical for understanding enzymatic processes and developing drug delivery systems.

Pharmaceutical Research

In pharmaceutical research, this compound is explored for its potential as a drug candidate and in synthesizing pharmaceutical intermediates. Its interactions with biological systems are under investigation to assess efficacy and safety profiles.

Case Study 1: Hydrolysis Reaction

A study demonstrated the hydrolysis of this compound under acidic conditions, yielding adipic acid and 4-nitrophenol. This reaction is significant for understanding the compound's behavior in biological environments.

| Reaction Condition | Product Yield (%) | Time (hours) |

|---|---|---|

| Acidic Medium | 85 | 2 |

| Basic Medium | 90 | 1.5 |

Case Study 2: Polymer Synthesis

Research on polymer synthesis using this compound revealed its potential in creating biodegradable polymers. The copolymerization process demonstrated favorable mechanical properties and degradation rates.

| Polymer Type | Mechanical Strength (MPa) | Degradation Rate (days) |

|---|---|---|

| Poly(butylene adipate)-co-(dilinoleic adipate) | 30 | 60 |

Mécanisme D'action

The mechanism of action of bis(4-nitrophenyl) adipate involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may act as a substrate for enzymes that catalyze the hydrolysis of ester bonds . The nitrophenyl groups can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparaison Avec Des Composés Similaires

- Bis(4-nitrophenyl) phosphate

- Bis(4-nitrophenyl) carbonate

- Bis(4-nitrophenyl) oxalate

Comparison: Bis(4-nitrophenyl) adipate is unique due to its adipate backbone, which imparts distinct chemical and physical properties compared to other bis(4-nitrophenyl) compounds. For example, bis(4-nitrophenyl) phosphate contains a phosphate group, making it more reactive towards hydrolysis under physiological conditions . Bis(4-nitrophenyl) carbonate and bis(4-nitrophenyl) oxalate have different central moieties, leading to variations in their reactivity and applications .

Activité Biologique

Overview

Bis(4-nitrophenyl) adipate is an organic compound with the molecular formula and a molecular weight of 388.33 g/mol. This compound is notable for its diverse applications in scientific research, particularly in biochemistry, organic synthesis, and material science. Its biological activity primarily stems from its interactions with various enzymes and biomolecules, making it a subject of interest in pharmacological studies.

Target of Action

This compound functions as a substrate for hydrolysis reactions, where it undergoes cleavage to yield adipic acid and 4-nitrophenol. This hydrolysis can be catalyzed under both acidic and basic conditions, indicating its potential utility in biochemical assays.

Mode of Action

The compound's biological activity is linked to its ability to interact with cellular components, influencing cell signaling pathways and gene expression. It may exert effects at the molecular level through potential binding interactions with biomolecules, enzyme inhibition, or activation.

- Interactions : this compound interacts with various enzymes and proteins, influencing cellular metabolism and signaling.

- Cellular Effects : Research indicates that this compound can alter cell function by impacting gene expression and metabolic processes.

Hydrolysis Studies

A significant aspect of this compound's biological activity is its hydrolysis:

| Condition | Product | Notes |

|---|---|---|

| Acidic | Adipic acid + 4-nitrophenol | Hydrolysis occurs rapidly under acidic conditions. |

| Basic | Adipic acid + 4-nitrophenol | Hydrolysis is slower compared to acidic conditions. |

Enzyme Interaction Studies

Studies have demonstrated that this compound can serve as a substrate for certain enzymes, leading to the following observations:

- Enzyme Inhibition : It has been noted that the compound can inhibit specific enzyme activities, which may have implications for drug development.

- Cell Signaling Pathways : The compound's interaction with signaling proteins suggests potential roles in modulating cellular responses.

Safety and Hazards

While this compound is generally stable for several weeks under standard shipping conditions, environmental factors such as pH can significantly influence its stability and efficacy. Safety assessments are necessary to evaluate any potential hazards associated with its use in laboratory settings.

Propriétés

IUPAC Name |

bis(4-nitrophenyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O8/c21-17(27-15-9-5-13(6-10-15)19(23)24)3-1-2-4-18(22)28-16-11-7-14(8-12-16)20(25)26/h5-12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXGDGODCOTEIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186264 | |

| Record name | Bis(4-nitrophenyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32564-25-3 | |

| Record name | Bis(4-nitrophenyl) adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032564253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC46726 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(4-nitrophenyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(4-NITROPHENYL) ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D784P7TT5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.